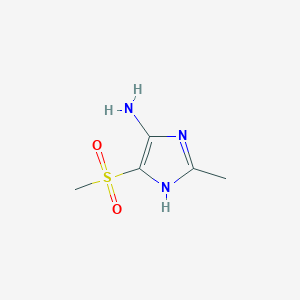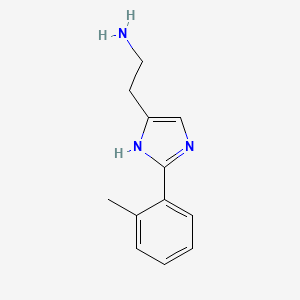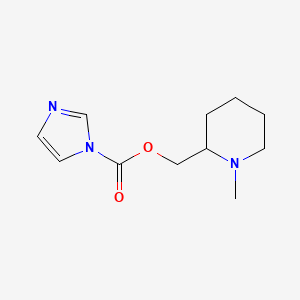
(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. This compound is known for its unique structural features, which include a piperidine ring and an imidazole ring connected through a carboxylate linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate typically involves the reaction of 1-methylpiperidine with imidazole-1-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboxylate linkage . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated imidazole derivatives.
Applications De Recherche Scientifique
(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The molecular pathways involved include the inhibition of cyclooxygenase (COX) enzymes and modulation of the nuclear factor-kappa B (NF-κB) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate
- Piperidine derivatives : Compounds containing the piperidine ring, such as piperidinones and spiropiperidines.
- Imidazole derivatives : Compounds containing the imidazole ring, such as substituted imidazoles .
Uniqueness
This compound is unique due to its dual ring structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
811448-28-9 |
|---|---|
Formule moléculaire |
C11H17N3O2 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
(1-methylpiperidin-2-yl)methyl imidazole-1-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-13-6-3-2-4-10(13)8-16-11(15)14-7-5-12-9-14/h5,7,9-10H,2-4,6,8H2,1H3 |
Clé InChI |
WGIVJCWMHUHADR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCCC1COC(=O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


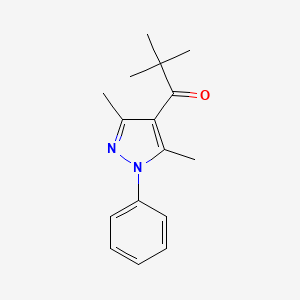
![4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12821495.png)
![(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12821499.png)
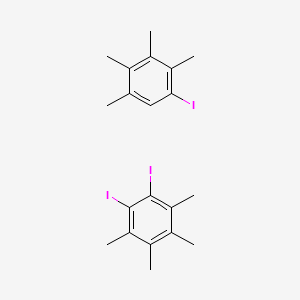
![2-(3,4-Dihydro-2H-pyran-2-yl)-1H-benzo[d]imidazole](/img/structure/B12821508.png)
![6-Amino-4-(benzyloxy)-2h-[1,3'-bipyridin]-2-one](/img/structure/B12821512.png)

![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)acetamide](/img/structure/B12821525.png)
![ethyl (1S,2S)-2-[4-[4-(5-chloropyridin-2-yl)sulfanyl-1H-imidazol-5-yl]phenyl]cyclopropane-1-carboxylate](/img/structure/B12821531.png)
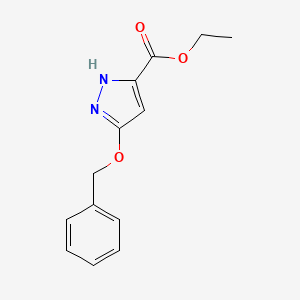
![1-[5-(3-Quinolinyl)-2-thienyl]ethanone](/img/structure/B12821544.png)

